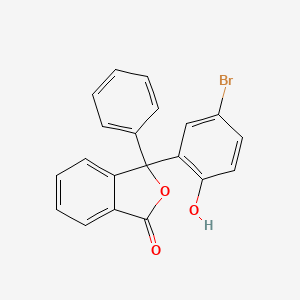![molecular formula C47H57O2P B12912250 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)
Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and isopropyl groups, which contribute to its steric properties and influence its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often requires the use of strong bases and specific solvents to facilitate the formation of the desired phosphine compound. The reaction conditions, such as temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, more efficient mixing, and precise control of reaction parameters to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes reactions typical of phosphine ligands. These include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions often involve inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific process. For example, oxidation reactions yield phosphine oxides, while coordination reactions result in metal-phosphine complexes .
科学的研究の応用
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is used extensively in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Potential use in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
作用機序
The mechanism by which di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The bulky substituents on the phosphine ligand influence the steric environment around the metal center, affecting the reactivity and selectivity of the catalytic reactions .
類似化合物との比較
Similar Compounds
Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: Another phosphine ligand with similar steric properties.
Di-tert-butyl(3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl)phosphane: Shares structural similarities and is used in similar catalytic applications.
2,6-Di-tert-butyl-4-methylphenol: Although not a phosphine, it is structurally related and used as an antioxidant.
Uniqueness
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other ligands .
特性
分子式 |
C47H57O2P |
|---|---|
分子量 |
684.9 g/mol |
IUPAC名 |
ditert-butyl-[2-[2,6-di(propan-2-yl)-4-tritylphenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C47H57O2P/c1-32(2)38-30-37(47(34-22-16-13-17-23-34,35-24-18-14-19-25-35)36-26-20-15-21-27-36)31-39(33(3)4)42(38)43-40(48-11)28-29-41(49-12)44(43)50(45(5,6)7)46(8,9)10/h13-33H,1-12H3 |
InChIキー |
YVFOUASIKZVODO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol](/img/structure/B12912172.png)

![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)

![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)
